molecular formula C26H25F2N3O6 B10766037 Q-VD-OPh hydrate

Q-VD-OPh hydrate

Cat. No.: B10766037
M. Wt: 513.5 g/mol
InChI Key: OOBJCYKITXPCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Q-VD-OPh hydrate involves multiple steps, starting with the preparation of the quinoline derivative, followed by the introduction of the valine and aspartic acid residues. The final step involves the attachment of the difluorophenoxy group. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Q-VD-OPh hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinoline N-oxides .

Scientific Research Applications

Q-VD-OPh hydrate is extensively used in scientific research due to its potent anti-apoptotic properties. Some of its key applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in cell culture studies to inhibit apoptosis and study cell survival mechanisms.

    Medicine: Investigated for its potential therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

Q-VD-OPh hydrate is often compared with other caspase inhibitors such as Z-VAD-FMK and Boc-D-FMK. While all these compounds inhibit caspases, this compound is noted for its superior aqueous stability, cell permeability, and efficacy. Unlike some other inhibitors, it does not exhibit cytotoxic effects at high concentrations, making it a safer and more effective option for research and therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBJCYKITXPCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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